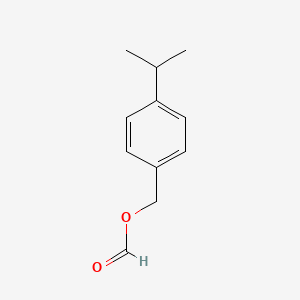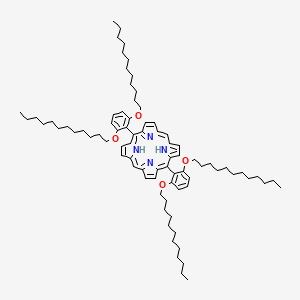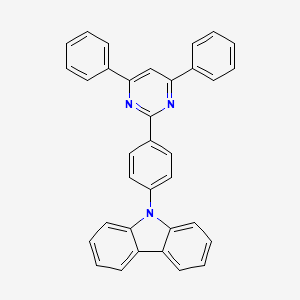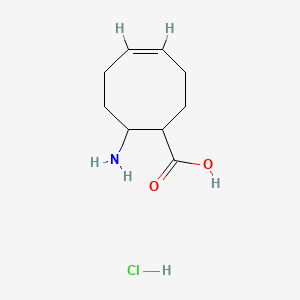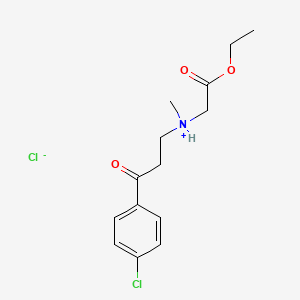![molecular formula C49H64O2 B13780823 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is a synthetic derivative of cholesterol. This compound is characterized by the attachment of a pyrene moiety to the cholesterol backbone via a hexanoate linker. The pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making this compound useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] typically involves the esterification of 3Beta-hydroxy-5-cholestene with 6-(1-pyrene)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The pyrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-5-cholestene derivatives.
Reduction: Formation of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanol].
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] has several applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics.
Biology: Employed in the investigation of cholesterol metabolism and transport within cells.
Medicine: Potential use in diagnostic imaging due to its fluorescent properties.
Industry: Utilized in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] primarily involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, allowing the compound to act as a fluorescent marker. This enables the visualization and study of membrane dynamics, cholesterol distribution, and other related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholesteryl-6-pyrenylhexanoate
- Cholesteryl (pyren-1-yl)hexanoate
- Cholest-5-en-3-ol (3beta)-, 3-pyrenehexanoate
Uniqueness
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is unique due to its specific structure, which combines the properties of cholesterol with the fluorescent characteristics of pyrene. This dual functionality makes it particularly valuable for studying lipid environments and membrane-associated processes.
Eigenschaften
Molekularformel |
C49H64O2 |
|---|---|
Molekulargewicht |
685.0 g/mol |
IUPAC-Name |
[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39-,41+,42-,43+,44+,48+,49-/m1/s1 |
InChI-Schlüssel |
YRAVQIYIXJZCDI-FPSZFVJWSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


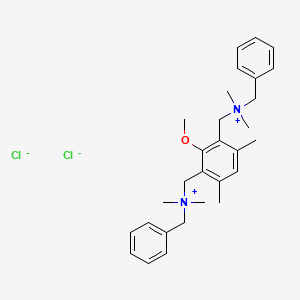
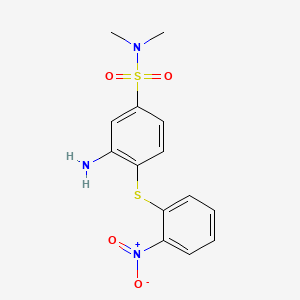
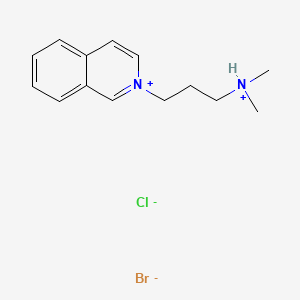

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
